molecular formula C20H31N3O4S B6587861 4-{[3-(benzenesulfonyl)propanamido]methyl}-N-tert-butylpiperidine-1-carboxamide CAS No. 1235282-11-7

4-{[3-(benzenesulfonyl)propanamido]methyl}-N-tert-butylpiperidine-1-carboxamide

Cat. No.: B6587861
CAS No.: 1235282-11-7
M. Wt: 409.5 g/mol
InChI Key: MFROQYKNSYISOK-UHFFFAOYSA-N
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Description

4-{[3-(benzenesulfonyl)propanamido]methyl}-N-tert-butylpiperidine-1-carboxamide is a versatile compound used in various scientific research fields. Its unique structure allows for diverse applications in drug discovery, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(benzenesulfonyl)propanamido]methyl}-N-tert-butylpiperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-(benzenesulfonyl)propanoic acid, which is then converted into its corresponding amide. This intermediate is further reacted with piperidine derivatives under controlled conditions to yield the final product. Specific reagents and catalysts, such as carbodiimides and bases, are used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(benzenesulfonyl)propanamido]methyl}-N-tert-butylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{[3-(benzenesulfonyl)propanamido]methyl}-N-tert-butylpiperidine-1-carboxamide is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of advanced materials and catalysts

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism of action often involves binding to the active site of an enzyme, inhibiting its activity, or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound used in biological studies.

    tert-Butylamine: An aliphatic primary amine used in various chemical reactions.

Uniqueness

4-{[3-(benzenesulfonyl)propanamido]methyl}-N-tert-butylpiperidine-1-carboxamide stands out due to its unique structure, which allows for specific interactions with molecular targets. This makes it particularly valuable in drug discovery and material science.

Properties

IUPAC Name

4-[[3-(benzenesulfonyl)propanoylamino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-20(2,3)22-19(25)23-12-9-16(10-13-23)15-21-18(24)11-14-28(26,27)17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFROQYKNSYISOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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